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molecular formula C21H21N3O2 B8512603 3-(4-tert-Butylbenzoylamino)-5-(pyridin-4-yl)-(1H)-pyridin-2-one

3-(4-tert-Butylbenzoylamino)-5-(pyridin-4-yl)-(1H)-pyridin-2-one

Cat. No. B8512603
M. Wt: 347.4 g/mol
InChI Key: GJYHDNFJPKFHRH-UHFFFAOYSA-N
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Patent
US08101770B2

Procedure details

Amrinone (200 mg, 1.07 mmol) was suspended in pyridine (5 mL) and 4-tert-butylbenzoyl chloride (209 μL, 1.07 mmol) was added. The reaction mixture was stirred overnight at room temperature. The solid was filtered and rinsed with MeOH to give the title compound as a pink solid (33 mg, 9% yield). MS (ES+) m/e=348. 1H NMR (DMSO-d6) δH 1.43 (9H, s), 7.57-7.62 (4H, m), 7.81 (1H, s), 7.88 (2H, d), 8.59 (2H, d), 8.78 (1H, d), 9.32 (1H, s), 12.61 (1H, s).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
209 μL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
9%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([C:7]2[CH:13]=[C:12]([NH2:14])[C:10](=[O:11])[NH:9][CH:8]=2)=[CH:5][CH:4]=[N:3][CH:2]=1.[C:15]([C:19]1[CH:27]=[CH:26][C:22]([C:23](Cl)=[O:24])=[CH:21][CH:20]=1)([CH3:18])([CH3:17])[CH3:16]>N1C=CC=CC=1>[C:15]([C:19]1[CH:20]=[CH:21][C:22]([C:23]([NH:14][C:12]2[C:10](=[O:11])[NH:9][CH:8]=[C:7]([C:6]3[CH:1]=[CH:2][N:3]=[CH:4][CH:5]=3)[CH:13]=2)=[O:24])=[CH:26][CH:27]=1)([CH3:18])([CH3:16])[CH3:17]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
C1=CN=CC=C1C2=CNC(=O)C(=C2)N
Step Two
Name
Quantity
209 μL
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C(=O)Cl)C=C1
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
rinsed with MeOH

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C(=O)NC2=CC(=CNC2=O)C2=CC=NC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 33 mg
YIELD: PERCENTYIELD 9%
YIELD: CALCULATEDPERCENTYIELD 8.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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